![molecular formula C16H11N3S B2478744 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile CAS No. 701920-29-8](/img/structure/B2478744.png)
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile” is a chemical compound with the molecular formula C16H11N3S . It is related to quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of “4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile” consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Quinoxaline derivatives have been used in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .Applications De Recherche Scientifique
- Quinoxaline derivatives have been investigated for their anticancer potential. The compound you mentioned may exhibit cytotoxic effects against cancer cells, making it a candidate for further study in cancer therapy .
- Researchers have synthesized N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl) acetamides and evaluated their antitumor activity against liver carcinoma cells (HepG2) .
- The sulfonamide group often contributes to anti-inflammatory effects. Quinoxaline-based compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Quinoxaline sulfonamides have demonstrated antibacterial and antifungal properties. Their unique chemical structure could lead to the development of novel antimicrobial agents .
- Quinoxaline derivatives may impact the nervous system. Investigating their neuropharmacological effects could reveal potential treatments for neurological disorders .
- Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline sulfonamides might offer a new avenue for antileishmanial drug development .
- Some quinoxaline derivatives exhibit diuretic activity. Further exploration of this compound’s effects on renal function could be valuable .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Neuropharmacological Applications
Antileishmanial Potential
Diuretic Effects
Orientations Futures
Quinoxaline and its derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the development of green and sustainable heterogeneous reaction methods for quinoxaline derivatives .
Propriétés
IUPAC Name |
4-(quinoxalin-2-ylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c17-9-12-5-7-13(8-6-12)11-20-16-10-18-14-3-1-2-4-15(14)19-16/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGUCIRGUSHSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.